molecular formula C12H17Cl2N3 B2591138 2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride CAS No. 1955541-05-5

2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride

Cat. No.: B2591138
CAS No.: 1955541-05-5
M. Wt: 274.19
InChI Key: UDPBQGVUUIZNLB-UHFFFAOYSA-N
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Description

2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research.

Scientific Research Applications

2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

Safety and Hazards

The safety information available indicates that 2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride is a substance that requires caution. It has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain enzymes, potentially inhibiting or activating their functions . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation state of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby impacting cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Over time, it may degrade into different products, which could have varying effects on cellular function. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular processes, such as altered metabolic activity or gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound can exhibit toxic or adverse effects, such as cytotoxicity or organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity . The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to different compartments or organelles, depending on its interactions with cellular components. This localization can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride typically involves the reaction of 4-aminopiperidine with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce amines.

Comparison with Similar Compounds

  • 2-[(Piperidin-4-yl)amino]benzonitrile
  • 4-[(Piperidin-4-yl)amino]benzonitrile
  • 2-[(Piperidin-4-yl)amino]benzamide

Uniqueness: 2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-(piperidin-4-ylamino)benzonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11;;/h1-4,11,14-15H,5-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPBQGVUUIZNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-05-5
Record name 2-[(piperidin-4-yl)amino]benzonitrile dihydrochloride
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